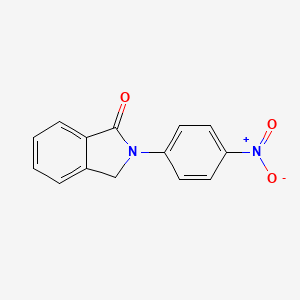

![molecular formula C6H13NO3S B1348352 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol CAS No. 58903-81-4](/img/structure/B1348352.png)

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol

Descripción general

Descripción

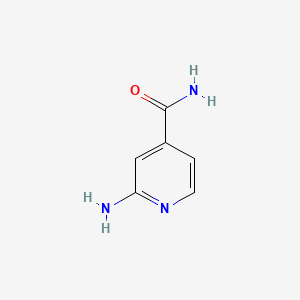

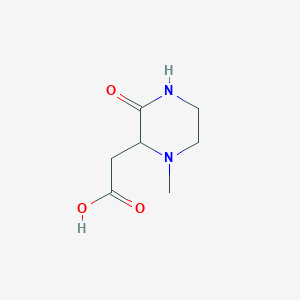

“2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol” is a chemical compound with the empirical formula C6H13NO3S1. It is also known by other names such as “2-[(1,1-dioxothiolan-3-yl)amino]ethanol” and “2-[(1,1-dioxotetrahydro-1lambda6-thiophen-3-yl-amino)-ethanol” among others2.

Molecular Structure Analysis

The molecular weight of “2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol” is 179.24 g/mol2. The InChI code for this compound is “1S/C6H13NO3S.ClH/c8-3-2-7-6-1-4-11(9,10)5-6;/h6-8H,1-5H2;1H” and the SMILES string is "C1CS(=O)(=O)CC1NCCO"1.

Physical And Chemical Properties Analysis

The compound is a solid at room temperature3. It has a molecular weight of 215.73. The InChI key for this compound is "DVLLSFLKNWESFH-UHFFFAOYSA-N"1.

Aplicaciones Científicas De Investigación

Stereochemistry and Enzyme Activity : Gani, Wallis, and Young (1983) studied the stereochemistry of 2-aminoethanol rearrangement by ethanolamine ammonia-lyase, providing insights into the enzyme's mechanism and stereochemical integrity of related compounds (Gani, Wallis, & Young, 1983).

Synthesis of Heterocycles : Abdel-Monem, Mohamed, and Bakhite (2001) reported on the synthesis of fluorine-containing heterocycles using a compound structurally related to 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, contributing to organic synthesis and pharmaceutical chemistry (Abdel-Monem, Mohamed, & Bakhite, 2001).

Receptor Differentiation : Lands, Ludueña, and Buzzo (1967) explored the structural modification of 2-aminoethanol compounds, which impacts sympathomimetic activity, aiding in the differentiation of receptor populations (Lands, Ludueña, & Buzzo, 1967).

Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : El-Meligie et al. (2020) discussed the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using related compounds, contributing to the field of medicinal chemistry (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Antimicrobial Activity of Benzothiazepines : Pant, Sharma, and Pant (2008) synthesized benzothiazepines using similar compounds and evaluated their antimicrobial activity, offering potential applications in antimicrobial drug development (Pant, Sharma, & Pant, 2008).

Rhodamine-Azacrown Based Fluorescent Probe : Fang et al. (2014) studied a rhodamine-azacrown derivative, which is structurally similar to 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, for detecting metal ions, highlighting applications in analytical chemistry (Fang, Zhang, Zhao, Zhang, Xu, Ren, Wu, & Yang, 2014).

Organocatalysis in Multicomponent Reactions : Brahmachari and Banerjee (2014) explored the use of urea as a novel organo-catalyst in reactions involving compounds related to 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, contributing to green chemistry and organic synthesis (Brahmachari & Banerjee, 2014).

Self-Assembling in Molecular Liquids : Świergiel and Jadżyn (2017) investigated the self-assembling and molecular packing in liquids like 1,2-ethanediol and 2-aminoethanol, providing insights into physical chemistry and material science (Świergiel & Jadżyn, 2017).

Electropolymerization of Thiophene Derivatives : Dass et al. (2006) focused on the electropolymerization of a monomer similar to 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, relevant to material science and polymer chemistry (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Novel Small Molecule in Cancer Research : Wu et al. (2004) researched 2[[3-(2,3-dichlorophenoxy) propyl]amino]ethanol, a structurally related compound, for its potential in inducing apoptosis in cancer cells, indicating applications in cancer therapy and pharmacology (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-3-2-7-6-1-4-11(9,10)5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACUVIDHVFZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329712 | |

| Record name | 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol | |

CAS RN |

58903-81-4 | |

| Record name | 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2-hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

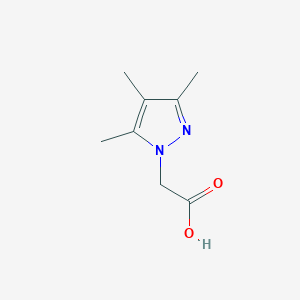

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

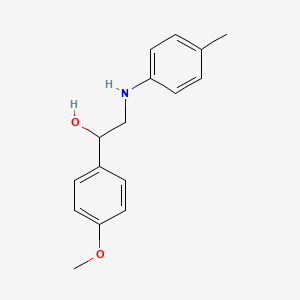

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

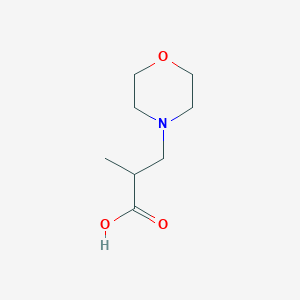

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)